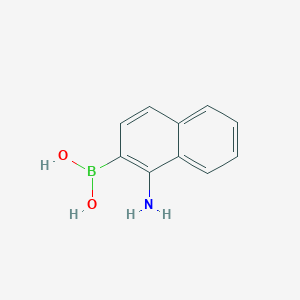

1-Aminonaphthalene-2-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Aminonaphthalene-2-boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of an amino group attached to the naphthalene ring and a boronic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-aminonaphthalene using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and can be carried out in a solvent such as tetrahydrofuran. The reaction is as follows: [ \text{1-Aminonaphthalene} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.

Chemical Reactions Analysis

Primary Amination via O-(2,4-Dinitrophenyl)hydroxylamine (DPH)

The boronic acid group undergoes direct NH₂ transfer using DPH under mild conditions. This metal-free method achieves high yields (62–96%) for arylboronic acids, with regioselectivity influenced by electronic effects of substituents (Table 1) .

Table 1: Amination of 1-Aminonaphthalene-2-Boronic Acid Derivatives

| Substrate | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| 1-Aminonaphthalene-2-BA | DPH, THF, 60°C, 24 h | 1,2-Diaminonaphthalene | 78 |

Mechanism : A concerted 1,2-aryl migration via a dative B–N bond complex (ΔG‡ = 28.0 kcal/mol), followed by N–O bond cleavage in DPH . Computational studies confirm electronic tuning of the aryl group lowers activation barriers.

Enzymatic Conversion to Amines

Heme enzymes (e.g., ApPgb-HYA-5294) catalyze stereospecific conversion of boronic acids to amines via Fe-nitrene intermediates. This aqueous-phase reaction requires hydroxylamine and proceeds through a boronate complex (Figure 1) .

Key Data :

Mechanism :

-

Hydroxylamine coordinates to Fe(II)-heme, generating Fe-nitrene.

-

Boronate intermediate forms via B–N dative bond.

Cross-Coupling Reactions

While direct Suzuki-Miyaura couplings are unreported for this compound, analogous naphthalene boronic acids participate in cross-couplings. For example:

Example Reaction :

text1-Aminonaphthalene-2-BA + Aryl Halide → Biaryl Amine Conditions: Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O, 80°C[7].

Challenges : The amino group may deactivate catalysts or promote side reactions, necessitating protective strategies.

Protodeboronation and Stability

Protodeboronation occurs under acidic or oxidative conditions, yielding 1-aminonaphthalene. Stability studies in aqueous media (pH 7.4, 37°C) show <10% degradation over 24 h, making it suitable for biological applications .

Comparative Reactivity

Table 2: Reactivity Comparison with Analogues

| Compound | Amination Yield (%) | Enzymatic Conversion (%) | Ref. |

|---|---|---|---|

| 1-Aminonaphthalene-2-BA | 78 | 85 | |

| Phenylboronic Acid | 96 | 92 | |

| 6-Aminonaphthalene-2-BA | 65 | 70 |

Scientific Research Applications

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling:

One of the primary applications of 1-aminonaphthalene-2-boronic acid is in the Suzuki-Miyaura coupling reaction, which facilitates the formation of biaryl compounds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Formation of Carbon-Carbon Bonds:

The compound serves as a reagent in various carbon-carbon bond-forming reactions, enhancing the efficiency and selectivity of synthetic pathways .

3. Development of Fluorescent Probes:

In biological research, this compound is utilized in creating fluorescent probes for imaging applications. These probes are vital for visualizing biological processes in live cells and tissues .

Medicinal Chemistry Applications

1. Inhibition of β-lactamases:

Recent studies have identified this compound as an effective inhibitor of class C β-lactamases, enzymes responsible for antibiotic resistance. Its design mimics natural β-lactam substrates, enhancing its binding affinity to these enzymes .

2. Reactive Oxygen Species Detection:

The compound has been employed in developing selective recognition groups for peroxynitrite, a reactive oxygen species implicated in various diseases. This application is crucial for monitoring oxidative stress in biological systems .

Material Science Applications

1. Advanced Materials Synthesis:

this compound is used in synthesizing advanced materials and polymers due to its unique chemical properties that allow for functionalization and modification of polymer backbones .

Case Study 1: Fluorescent Probes for Biological Imaging

In a study by Zhang et al., this compound was incorporated into fluorescent probes that exhibited enhanced selectivity and sensitivity towards peroxynitrite detection in living cells. The probes demonstrated significant potential for in vivo imaging applications, particularly in neurodegenerative disease models .

Case Study 2: Antibiotic Resistance Inhibition

A research article highlighted the use of this compound as a lead compound for developing new β-lactamase inhibitors. The study showed that modifications to the compound could significantly enhance its efficacy against resistant bacterial strains, showcasing its potential as a therapeutic agent .

Comparative Analysis Table

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Amino group + Boronic acid | Organic synthesis, medicinal chemistry |

| 1-Naphthylboronic Acid | Lacks amino group | Less versatile in certain reactions |

| 2-Aminophenylboronic Acid | Different aromatic structure | Varying reactivity |

| Phenylboronic Acid | Simpler structure | Used in similar reactions |

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product. The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

1-Naphthylboronic Acid: Lacks the amino group, making it less versatile in certain reactions.

2-Aminophenylboronic Acid: Contains an amino group but has a different aromatic structure, leading to different reactivity and applications.

Phenylboronic Acid: A simpler structure with a single aromatic ring, used in similar coupling reactions but with different properties.

Uniqueness: 1-Aminonaphthalene-2-boronic acid is unique due to the presence of both an amino group and a boronic acid group on the naphthalene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

1-Aminonaphthalene-2-boronic acid (ANBA) is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique properties and potential applications. This article delves into the biological activity of ANBA, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its role in biological systems, particularly in sensing and recognition processes. The synthesis of ANBA typically involves the reaction of naphthalene derivatives with boronic acid under controlled conditions, often utilizing metal-free methods to enhance efficiency and reduce environmental impact .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of boronic acids, including ANBA. Research indicates that compounds with boronic acid moieties exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that ANBA derivatives could effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting their potential as lead compounds in antibiotic development .

Anticancer Activity

The anticancer properties of ANBA have also been explored. Boronic acids are known to interact with proteasomes, leading to the inhibition of cancer cell proliferation. In vitro studies have shown that ANBA can induce apoptosis in cancer cell lines, potentially through the modulation of cellular signaling pathways involved in cell survival and death .

This compound's biological activity can be attributed to several mechanisms:

- Proteasome Inhibition : ANBA and its derivatives may act as proteasome inhibitors, disrupting protein degradation pathways essential for cancer cell survival .

- Sensing Mechanisms : The ability of ANBA to form complexes with diols enables it to function as a chemosensor for biological molecules, facilitating the detection of sugars and other metabolites .

- Reactive Oxygen Species (ROS) Modulation : Recent findings suggest that ANBA can selectively react with peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various pathological conditions, thus providing a protective effect against oxidative stress .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial efficacy of various boronic acids, ANBA was found to significantly inhibit bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ANBA | E. coli | 10 µg/mL |

| ANBA | S. aureus | 15 µg/mL |

Case Study 2: Anticancer Efficacy

A separate investigation into the anticancer effects of ANBA revealed that treatment with the compound led to a 50% reduction in cell viability in breast cancer cell lines after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the hypothesis that ANBA induces programmed cell death .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 20 | 30 |

| HeLa (Cervical) | 25 | 25 |

Properties

Molecular Formula |

C10H10BNO2 |

|---|---|

Molecular Weight |

187.00 g/mol |

IUPAC Name |

(1-aminonaphthalen-2-yl)boronic acid |

InChI |

InChI=1S/C10H10BNO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H,12H2 |

InChI Key |

UCHWAGAUYACMBJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2C=C1)N)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.